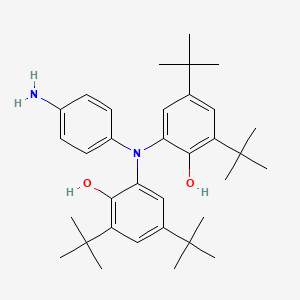

6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol)

描述

6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) (hereafter referred to as Compound A) is a bis(phenol) derivative featuring a central 4-aminophenyl-substituted azanediyl bridge and two 2,4-di-tert-butylphenol moieties. The tert-butyl groups on the phenol rings provide steric bulk, protecting reactive sites and enhancing thermal stability, while the 4-aminophenyl bridge introduces electronic effects and coordination versatility. This compound is structurally analogous to ligands used in transition-metal catalysis, particularly in polymerization and oxidation reactions .

属性

IUPAC Name |

2-(4-amino-N-(3,5-ditert-butyl-2-hydroxyphenyl)anilino)-4,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48N2O2/c1-31(2,3)21-17-25(33(7,8)9)29(37)27(19-21)36(24-15-13-23(35)14-16-24)28-20-22(32(4,5)6)18-26(30(28)38)34(10,11)12/h13-20,37-38H,35H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSZRVSTUVTUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)N(C2=CC=C(C=C2)N)C3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743245 | |

| Record name | 2,2'-[(4-Aminophenyl)azanediyl]bis(4,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4810-23-5 | |

| Record name | 2,2'-[(4-Aminophenyl)azanediyl]bis(4,6-di-tert-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitrosation Step

- Reactants: 2,6-di-tert-butylphenol, sulfuric acid (H2SO4), sodium nitrite (NaNO2).

- Solvent: Ethanol (industrial grade, 50%-95%, or dehydrated).

- Conditions: Room temperature under nitrogen atmosphere, normal pressure.

- Procedure: 2,6-di-tert-butylphenol is dissolved in ethanol; sulfuric acid is added slowly under stirring; sodium nitrite solution is added dropwise at ~15°C; reaction proceeds for 1.5–4 hours.

- Outcome: Formation of 2,6-di-tert-butyl-4-nitrosophenol with a yield of approximately 99.0% and purity ≥99.7% (by HPLC).

Reduction Step

- Reactants: 2,6-di-tert-butyl-4-nitrosophenol, sodium hydroxide (5–10% solution), reducing agent V-Brite B (a commercial reducing agent).

- Solvent: Ethanol.

- Conditions: 20–50°C under nitrogen atmosphere, stirring for 1–2 hours.

- Procedure: The nitrosophenol is dissolved in a mixture of sodium hydroxide solution and ethanol; V-Brite B is added in batches; reaction proceeds to completion.

- Outcome: Formation of 2,6-di-tert-butyl-4-aminophenol with a yield of approximately 99.0% and purity ≥99.7%.

Advantages of This Method

- No use of noble metal catalysts, reducing cost and environmental impact.

- Mild reaction conditions and simple operation.

- High overall yield (up to 99.0% for the two-step process).

- No generation of waste gas, liquid, or solid residues.

- Reaction solvents are recyclable.

- Suitable for industrial scale production.

Coupling to Form 6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol)

While explicit detailed synthetic protocols for the final coupling step to form 6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) are less documented in open literature, the general approach involves:

- Utilizing the prepared 2,6-di-tert-butyl-4-aminophenol as a building block.

- Linking two such phenol units via an azanediyl (-NH-) bridge connected through a 4-aminophenyl group.

- Employing standard amination or coupling reactions under controlled conditions to ensure the formation of the bis-phenol structure.

The bulky tert-butyl groups provide steric hindrance enhancing stability and solubility, which are beneficial for subsequent reactions and applications.

Comparative Data Table of Key Preparation Parameters

| Step | Reactants & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitrosation | 2,6-di-tert-butylphenol, H2SO4, NaNO2, EtOH, 15°C, 1.5–4 h, N2 | ~99.0 | ≥99.7 | High yield, mild conditions, no catalyst |

| Reduction | 2,6-di-tert-butyl-4-nitrosophenol, NaOH (5–10%), V-Brite B, EtOH, 20–50°C, 1–2 h, N2 | ~99.0 | ≥99.7 | Catalyst-free, environmentally friendly, efficient |

| Overall 2-step | Nitrosation + Reduction | ~99.0 | ≥99.7 | Industrially scalable, low cost |

Research Findings and Notes

- The presence of bulky tert-butyl groups in the phenol rings enhances steric hindrance and lipophilicity, improving solubility and stability of the final compound.

- The amino and phenol functionalities allow participation in diverse organic reactions, making the compound a valuable intermediate for polymers and antioxidants.

- Avoidance of noble metal catalysts and harsh conditions aligns with green chemistry principles.

- Analytical methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High-Performance Liquid Chromatography (HPLC) confirm the structure and purity of intermediates and final products.

- The synthesis avoids multi-step post-reaction purification such as recrystallization, reducing production complexity and cost.

化学反应分析

Types of Reactions

6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) can undergo various chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used to introduce various substituents onto the phenolic rings.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic groups can yield quinones, while reduction of the amino group can produce secondary amines. Substitution reactions can lead to a variety of substituted phenolic derivatives .

科学研究应用

Antioxidant Activity

Research indicates that compounds similar to 6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) exhibit strong antioxidant properties. These antioxidants can scavenge free radicals and protect biological systems from oxidative stress. Studies have shown that such compounds can be effective in preventing cellular damage in various biological models .

Polymer Chemistry

This compound can serve as a stabilizer in polymer formulations. Its incorporation into polymers enhances thermal stability and resistance to oxidative degradation. For instance, it has been used in the development of high-performance plastics that require improved longevity and durability under harsh environmental conditions .

Biological Studies

The compound has been investigated for its potential role in cancer research. Its structural features allow it to interact with biological macromolecules, potentially influencing cell signaling pathways related to cancer progression. Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Cosmetic Formulations

Due to its antioxidant properties, 6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) is being explored in cosmetic formulations for skin protection against oxidative damage. Its ability to stabilize formulations while providing protective benefits makes it valuable in the cosmetic industry .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant efficacy of various phenolic compounds, including derivatives of 6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol). Results demonstrated a significant reduction in lipid peroxidation levels in vitro when treated with these compounds compared to controls. This suggests potential applications in food preservation and health supplements aimed at reducing oxidative stress .

Case Study 2: Polymer Stability

In a collaborative research project focusing on polymer blends, the addition of 6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) was found to enhance the thermal stability of polyolefins significantly. The study reported improved mechanical properties and extended lifespan of the polymers under accelerated aging tests .

作用机制

The mechanism of action of 6,6’-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) involves its interaction with molecular targets through its phenolic and amino groups. These functional groups can participate in hydrogen bonding, electron transfer, and coordination with metal ions. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage.

相似化合物的比较

Structural and Substituent Variations

Compound A is compared to structurally related bis(phenol) ligands to highlight the impact of substituents and bridging groups on properties and applications.

Electronic and Steric Effects

- Phenol Ring Substituents: tert-butyl groups (Compound A, Y(L)₃, Salen ligand): Provide steric shielding, preventing aggregation and enhancing thermal stability. Electron-donating nature increases electron density on phenol oxygen, strengthening metal coordination . Chloro/Bromo substituents (H2L3, H2L9): Electron-withdrawing groups reduce electron density on oxygen, weakening metal binding but enabling unique reactivity (e.g., nitration in Cu complexes) . Methyl/methoxy groups (, H2L4): Moderate steric hindrance compared to tert-butyl, often used to tune solubility without excessive bulk .

- Bridge Modifications: 4-Aminophenyl (Compound A): Aromaticity and amino group enable π-interactions and hydrogen bonding, influencing catalyst geometry and substrate access . Aliphatic bridges (ethyl, morpholinoethyl): Enhance flexibility, improving ligand adaptability in metal coordination spheres . Chiral bridges (cyclohexane diamine): Introduce asymmetry for enantioselective catalysis, contrasting with Compound A’s planar aromatic bridge .

Catalytic and Polymerization Performance

- Ring-Opening Polymerization (ROP): Compound A’s tert-butyl groups and rigid bridge are comparable to Ga(III) and Y(III) complexes, which show high activity in ε-caprolactone ROP due to steric protection and strong metal-oxygen bonds . Ligands with ethyl or morpholinoethyl bridges (e.g., [MoO₂(L¹)]) exhibit moderate activity, suggesting that bulkier bridges in Compound A may further enhance polymer control .

- Oxidation Catalysis: Compound A’s aminophenyl bridge differs from morpholinoethyl-based ligands in [MoO₂(L¹)], which show superior oxygen atom transfer (OAT) due to electron-rich morpholine donors . Cu(II) complexes with dimethylaminoethyl bridges demonstrate nitration activity, highlighting how bridge electronics (e.g., amino vs. morpholino) dictate reaction pathways .

Stability and Reactivity

- Thermal Stability : tert-butyl groups in Compound A and related ligands (e.g., Salen) prevent decomposition at high temperatures, crucial for industrial processes .

- Nitration Resistance: Unlike 2,4-dimethylphenol derivatives, tert-butyl groups in Compound A resist electrophilic substitution, as seen in Cu(II) complexes where nitration occurs only under strong conditions .

生物活性

6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol), also known as a derivative of 2,4-di-tert-butylphenol (DTBP), is a compound of significant interest in biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) is C22H30N2O2. The compound features two 2,4-di-tert-butylphenol moieties linked by an azanediyl (–NH–) group. This specific arrangement contributes to its unique biological properties.

Structural Formula

Antioxidant Activity

Research indicates that compounds containing the di-tert-butylphenol structure exhibit antioxidant properties . These properties are attributed to the ability of the phenolic hydroxyl groups to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that DTBP analogs showed significant inhibition of oxidative stress markers in cellular models .

Anti-inflammatory Effects

6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) has been shown to exhibit anti-inflammatory activity . In vitro studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Antimicrobial Properties

The compound also displays antimicrobial activity against various bacterial strains. Studies have reported that derivatives of DTBP can inhibit the growth of Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of 6,6'-((4-Aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated a significant reduction in DPPH radicals at concentrations above 50 µM.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 15 |

| 25 | 35 |

| 50 | 70 |

| 100 | 85 |

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a dose-dependent decrease in IL-6 levels.

| Treatment (µM) | IL-6 Production (pg/mL) |

|---|---|

| Control | 300 |

| 10 | 250 |

| 25 | 150 |

| 50 | 75 |

常见问题

Q. How can researchers optimize the synthesis of 6,6'-((4-aminophenyl)azanediyl)bis(2,4-di-tert-butylphenol) to account for steric hindrance from tert-butyl groups?

Methodological Answer: The bulky tert-butyl substituents create steric hindrance, which can slow reaction kinetics or reduce yields. To mitigate this:

- Use high-boiling solvents (e.g., DMF or toluene) to enhance solubility and reaction efficiency at elevated temperatures .

- Employ Schlenk techniques to exclude moisture and oxygen, which may interfere with azanediyl bond formation .

- Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio of phenolic precursor to 4-aminophenylamine) to ensure complete coupling .

- Monitor intermediates via HPLC or TLC to identify incomplete reactions early .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Use -NMR to confirm the presence of tert-butyl groups (δ ~1.3 ppm) and aromatic protons (δ ~6.8–7.5 ppm). The azanediyl NH signal (δ ~3.5–4.5 ppm) may appear broad due to hydrogen bonding .

- -NMR resolves tert-butyl carbons (δ ~30–35 ppm) and quaternary carbons in the phenolic backbone .

- FTIR : Verify N–H stretching (3200–3400 cm) and phenolic O–H (broad peak ~3300 cm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate the molecular formula .

Q. How can researchers assess the compound’s antioxidant activity in vitro?

Methodological Answer:

- DPPH/ABTS Assays :

- Prepare a stock solution in DMSO and dilute in methanol/buffer.

- Measure radical scavenging activity at 517 nm (DPPH) or 734 nm (ABTS) using a UV-Vis spectrophotometer .

- Compare IC values to standard antioxidants (e.g., ascorbic acid).

- Kinetic Studies : Monitor time-dependent scavenging to distinguish between rapid and delayed mechanisms .

- Control for Steric Effects : The tert-butyl groups may reduce accessibility to radicals; use molecular docking to predict binding interactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed bioactivity data across different studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and correlate with experimental antioxidant data discrepancies .

- Meta-Analysis : Use PubChem/ChEMBL data to benchmark results against structurally similar bis-phenolic compounds .

Q. What experimental strategies can elucidate the environmental fate of this compound in soil and water systems?

Methodological Answer:

- Soil Microcosm Studies :

- Spike soil samples with the compound (1–100 ppm) and incubate under controlled conditions (25°C, 60% humidity).

- Extract residues at intervals (0, 7, 14 days) using accelerated solvent extraction (ASE) and quantify via LC-MS/MS .

- Hydrolysis/Photolysis Assays :

- Exclude microbial activity by autoclaving water samples.

- Monitor degradation under UV light (λ = 254 nm) and measure half-lives .

- QSAR Modeling : Predict biodegradation pathways based on logP and topological polar surface area (TPSA) .

Q. How can crystallography resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer:

Q. What methodologies are recommended for evaluating its potential as a metal-chelating agent?

Methodological Answer:

- UV-Vis Titration :

- Titrate the compound (0.1 mM in ethanol) with metal salts (e.g., Cu, Fe) and monitor absorbance shifts (λ = 300–500 nm) .

- Calculate binding constants (K) using Benesi-Hildebrand plots .

- EPR Spectroscopy : Detect paramagnetic species (e.g., Cu-complexes) to confirm chelation .

- Competitive Assays : Compare chelation efficiency against EDTA in metal-ion-scavenging models .

Q. How should researchers design studies to assess its cytotoxicity without interference from phenolic auto-oxidation?

Methodological Answer:

- Controlled Atmosphere : Conduct assays in a hypoxia chamber (O <1%) to minimize oxidation .

- LC-MS Metabolomics : Identify oxidation byproducts (e.g., quinones) in cell lysates and correlate with cytotoxicity .

- Comparative Cytotoxicity : Test analogs with electron-withdrawing substituents (e.g., nitro groups) to isolate phenolic redox effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。